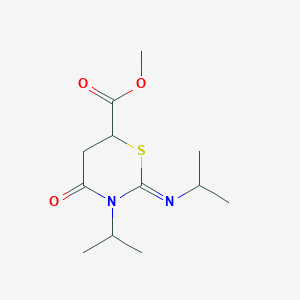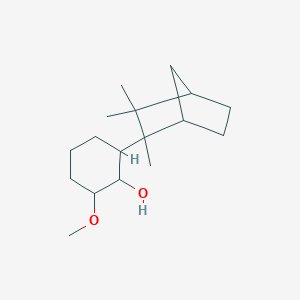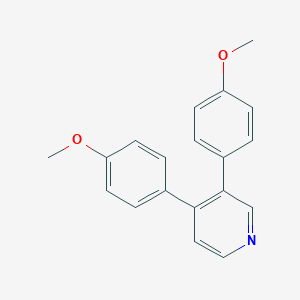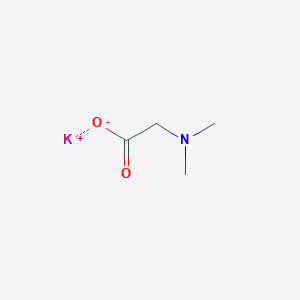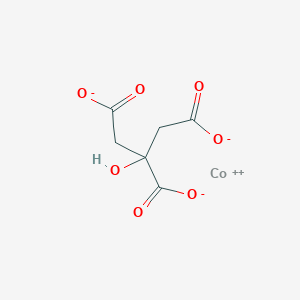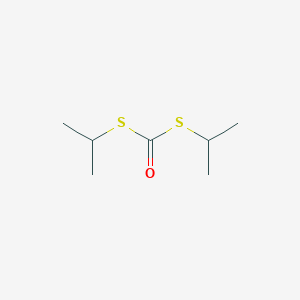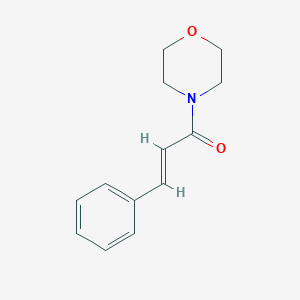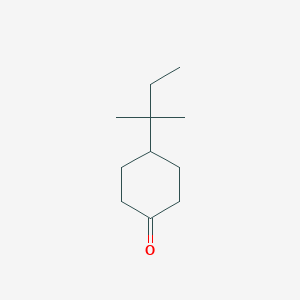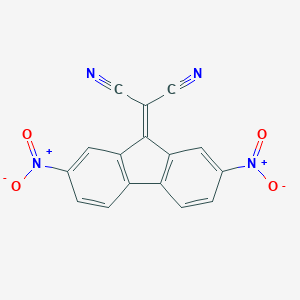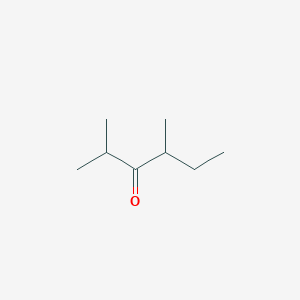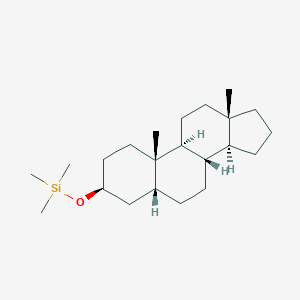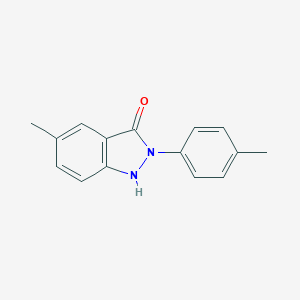![molecular formula C13H15N5O3S B096432 n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide CAS No. 19189-90-3](/img/structure/B96432.png)
n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMTS and is a sulfonamide derivative. It has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins, including carbonic anhydrase, matrix metalloproteinases, and HIV-1 protease. It has also been found to have anti-inflammatory and antitumor activities.
Effets Biochimiques Et Physiologiques
N-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of acid-base balance in the body. It has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tissue remodeling. Additionally, it has been found to have anti-inflammatory and antitumor activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide in lab experiments is its potential to inhibit the activity of various enzymes and proteins. This makes it a useful tool for studying the functions of these enzymes and proteins. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of N-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide. One direction is to further investigate its potential to inhibit the activity of various enzymes and proteins. This could lead to the development of new drugs that target these enzymes and proteins. Another direction is to investigate its potential as an anti-inflammatory and antitumor agent. This could lead to the development of new drugs for the treatment of inflammatory and cancerous diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound. This could provide insights into its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide has been achieved using various methods. One of the commonly used methods is the reaction of 4-aminobenzenesulfonamide with 5,6-dimethyl-1,2,4-triazin-3-yl chloride in the presence of a base. The resulting product is then treated with acetic anhydride to obtain N-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide.
Applications De Recherche Scientifique
N-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide has been extensively studied for its potential applications in scientific research. It has been found to have several biological activities, including anti-inflammatory, antitumor, and antiviral activities. It has also been studied for its potential to inhibit various enzymes and proteins, including carbonic anhydrase, matrix metalloproteinases, and HIV-1 protease.
Propriétés
Numéro CAS |
19189-90-3 |
|---|---|
Nom du produit |
n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide |
Formule moléculaire |
C13H15N5O3S |
Poids moléculaire |
321.36 g/mol |
Nom IUPAC |
N-[4-[(5,6-dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C13H15N5O3S/c1-8-9(2)16-17-13(14-8)18-22(20,21)12-6-4-11(5-7-12)15-10(3)19/h4-7H,1-3H3,(H,15,19)(H,14,17,18) |
Clé InChI |
SQUDDAHMWLNLIQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |
SMILES canonique |
CC1=C(N=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |
Autres numéros CAS |
19189-90-3 |
Synonymes |
N-[4-[(5,6-dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl]acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



